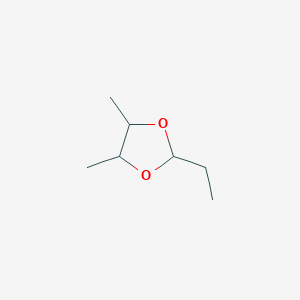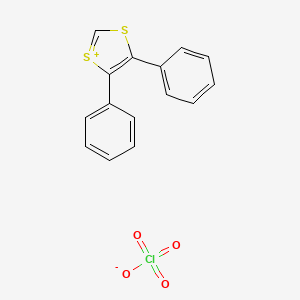
Ethanol, 2,2'-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes an ethanol backbone with aminoethyl and nitrophenyl groups. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride typically involves multiple steps. One common method includes the nitration of a suitable aromatic precursor, followed by the introduction of aminoethyl groups through reductive amination. The final step often involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aminoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications.
科学的研究の応用
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride involves its interaction with specific molecular targets. The aminoethyl groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The nitrophenyl group may participate in redox reactions, influencing cellular oxidative states and signaling pathways.
類似化合物との比較
Similar Compounds
Ethanolamine: A simpler compound with similar amino and hydroxyl groups.
Diethanolamine: Contains two ethanolamine units, offering different reactivity and applications.
Triethanolamine: Includes three ethanolamine units, commonly used in industrial applications.
Uniqueness
Ethanol, 2,2’-((4-((2-aminoethyl)amino)-3-nitrophenyl)imino)di-, dihydrochloride is unique due to its combination of nitrophenyl and aminoethyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
14607-47-7 |
|---|---|
分子式 |
C12H22Cl2N4O4 |
分子量 |
357.23 g/mol |
IUPAC名 |
2-[4-(2-aminoethylamino)-N-(2-hydroxyethyl)-3-nitroanilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C12H20N4O4.2ClH/c13-3-4-14-11-2-1-10(9-12(11)16(19)20)15(5-7-17)6-8-18;;/h1-2,9,14,17-18H,3-8,13H2;2*1H |
InChIキー |
RQKYFMJDFNVSIG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])NCCN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

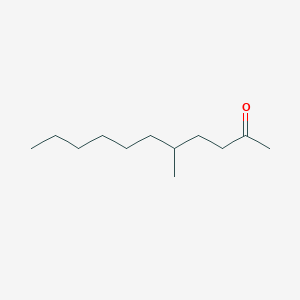
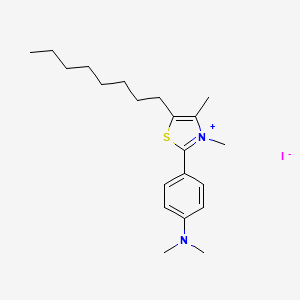
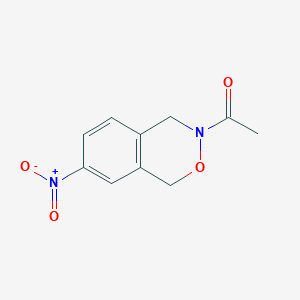
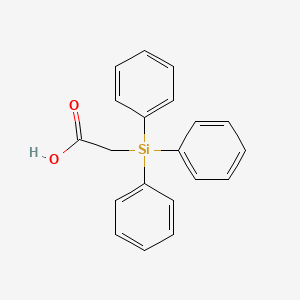
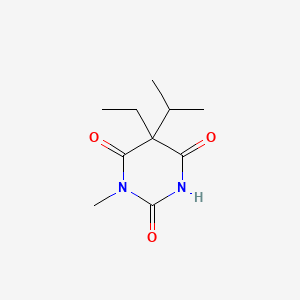
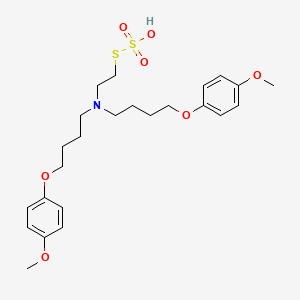
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
![2-[Ethyl(methyl)amino]benzoic acid](/img/structure/B14709960.png)
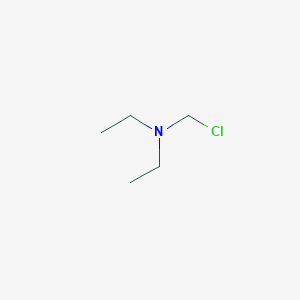
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
